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Compound of Interest

Compound Name: GSK429286A

Cat. No.: B1683960 Get Quote

An Objective Comparison of GSK429286A and Other ROCK Inhibitors for Researchers

GSK429286A is a potent and selective, cell-permeable inhibitor of Rho-associated coiled-coil

containing protein kinases (ROCK). This guide provides a head-to-head comparison of

GSK429286A with other prevalent ROCK inhibitors, supported by pharmacological data, and

outlines the essential signaling pathways and experimental protocols relevant to its study.

Comparative Pharmacological Data
The potency of GSK429286A and other widely used ROCK inhibitors is typically compared

using their half-maximal inhibitory concentration (IC50) values against the two isoforms of

ROCK, ROCK1 and ROCK2. A lower IC50 value indicates greater potency.
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Compound ROCK1 IC50 (nM) ROCK2 IC50 (nM)
Other Notable
Kinase IC50s

GSK429286A 14 63
RSK1: 780 nM,

p70S6K: 1940 nM

Y-27632 140 (Ki) 300 (Ki)

>200-fold selectivity

over PKC, PKA,

MLCK

Fasudil 730 (Hydroxyfasudil) 720 (Hydroxyfasudil)
PKA: 1,600 nM (Ki),

PKG: 1,600 nM (Ki)

Ripasudil 51 19 N/A

Netarsudil 0.2 - 10.3 (Ki) 0.2 - 10.3 (Ki) N/A

RKI-1447 14.5 6.2 N/A

GSK269962A 1.6 4 N/A

Note: Data is compiled from various sources. Assay conditions can vary, affecting absolute

values. Ki (inhibitor constant) and IC50 are related but not identical measures of inhibitor

potency.

GSK429286A demonstrates high potency for ROCK1 and ROCK2, with a preference for

ROCK1. It is reported to be a more selective ROCK2 inhibitor than the widely used Y-27632

when assessed on a kinase-specificity panel. In vivo, orally administered GSK429286A has

been shown to reduce mean arterial pressure in spontaneously hypertensive rats,

demonstrating its cell permeability and biological activity.

The Rho/ROCK Signaling Pathway
The Rho/ROCK pathway is a critical regulator of cell shape, motility, and contraction. The small

GTPase RhoA, when activated, binds to and activates ROCK. ROCK then phosphorylates

downstream substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target

subunit 1 (MYPT1), to regulate actin-myosin contractility and cytoskeleton organization. ROCK

inhibitors like GSK429286A block this cascade by competing with ATP at the kinase domain of

ROCK.
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Caption: The Rho/ROCK signaling pathway and point of inhibition.
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Key Experimental Protocols
In Vitro Kinase Inhibition Assay
To determine the IC50 of an inhibitor like GSK429286A, a direct in vitro kinase assay is

employed. The general principle involves measuring the phosphorylation of a specific ROCK

substrate in the presence of varying concentrations of the inhibitor.

1. Reagents and Materials:

Purified recombinant human ROCK1 or ROCK2 enzyme.

Kinase substrate: A peptide like Long S6 Kinase Substrate or a protein like MYPT1.

ATP (Adenosine triphosphate).

Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM

DTT).

GSK429286A and other test inhibitors, serially diluted in DMSO.

96-well or 384-well assay plates.

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a

luminescent signal).

2. Procedure:

Enzyme/Inhibitor Pre-incubation: Add the kinase reaction buffer, a fixed concentration of

ROCK enzyme, and varying concentrations of the inhibitor (e.g., GSK429286A) to the wells

of the assay plate. Include a "no inhibitor" control (DMSO vehicle only).

Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and

ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature)

for a fixed period (e.g., 30-60 minutes).
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Stop Reaction & Detection: Terminate the reaction and add the detection reagent according

to the manufacturer's protocol. For luminescent assays like ADP-Glo™, this involves

converting the ADP generated into a light signal.

Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate

reader.

Data Analysis: The signal is inversely proportional to the inhibitor's activity. Plot the signal

against the logarithm of the inhibitor concentration and fit the data to a dose-response curve

to calculate the IC50 value.
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Caption: A typical workflow for an in vitro kinase inhibition assay.

To cite this document: BenchChem. [Head-to-head comparison of GSK429286A and other
ROCK inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683960#head-to-head-comparison-of-gsk429286a-
and-other-rock-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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